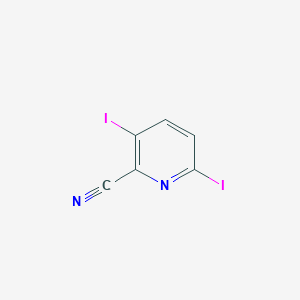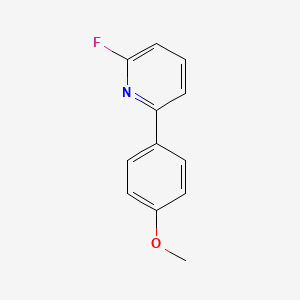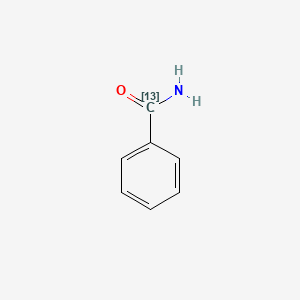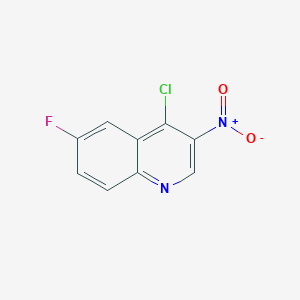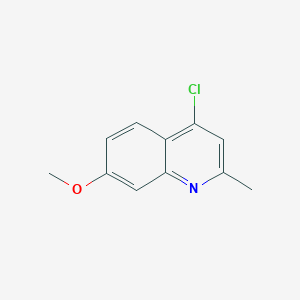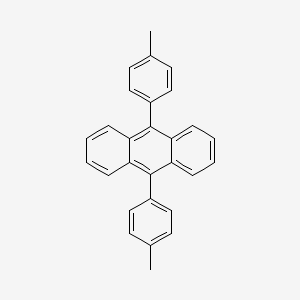
9,10-Di-p-tolylanthracene
Descripción general
Descripción
9,10-Di-p-tolylanthracene is a photoluminescent small molecule . It is a polycyclic aromatic hydrocarbon and has the appearance of a slightly yellow powder . It is used as a sensitizer in chemiluminescence and in lightsticks to produce blue light . It is also a molecular organic semiconductor, used in blue OLEDs and OLED-based displays .
Molecular Structure Analysis
The empirical formula of this compound is C28H22 . It has a molecular weight of 358.47 . The SMILES string representation of its structure isCc1ccc (cc1)-c2c3ccccc3c (-c4ccc (C)cc4)c5ccccc25 . Physical And Chemical Properties Analysis
This compound has a melting point of 279.4-280.9 °C . It has a maximum absorption wavelength (λmax) of 376 nm .Aplicaciones Científicas De Investigación
1. Molecular Conformations and Structural Analysis
The molecular conformations of derivatives related to 9,10-Di-p-tolylanthracene, such as 9,10-diphenylanthracene, have been investigated using X-ray diffraction. These studies are essential for understanding the structural properties and potential applications of these compounds in various fields, including materials science and organic chemistry (Becker, Langer, Sieler, & Becker, 1992).
2. Photophysical Properties for Upconversion
Research on anthracene derivatives, including this compound, focuses on their photophysical properties. They are used as triplet acceptors for efficient green-to-blue low-power upconversion in organic materials. This application is significant in the development of advanced photonic and electronic devices (Liang, Sun, Ye, Wang, Tao, Wang, Ding, Wang, & Wang, 2013).
3. Aggregation-Induced Emission for Bioimaging
This compound and its derivatives have shown promise in aggregation-induced emission (AIE) applications. AIE is a unique property where luminosity increases in the aggregated state, making these compounds suitable for bioimaging and other optical applications (Wang, Liang, Liu, & Pu, 2020).
4. Synthesis and Chemical Modification
Various synthetic routes have been developed for this compound derivatives, such as the bis-Suzuki-Miyaura cross-coupling reaction. These methods provide access to novel polymer and dendrimer preparation, which are critical in materials science and organic synthesis (Kotha, Ghosh, & Deodhar, 2004).
Safety and Hazards
It is recommended to avoid contact with skin and eyes, avoid breathing dust, and avoid ingestion of 9,10-Di-p-tolylanthracene . If swallowed, immediate medical assistance should be sought . It should be kept in a dry, cool, and well-ventilated place, and the container should be kept tightly closed . It is incompatible with strong oxidizing agents .
Mecanismo De Acción
Target of Action
9,10-Di-p-tolylanthracene is a photoluminescent small molecule
Mode of Action
As a photoluminescent molecule, it absorbs light at a specific wavelength (376 nm) and re-emits it at a different wavelength . This property could be utilized in various applications, such as in the development of organic light-emitting diodes (OLEDs) .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, light conditions, and the presence of other molecules could affect its photoluminescent properties and, therefore, its function. For instance, its photoluminescence is likely to be most effective under conditions where the appropriate wavelength of light is available .
Propiedades
IUPAC Name |
9,10-bis(4-methylphenyl)anthracene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22/c1-19-11-15-21(16-12-19)27-23-7-3-5-9-25(23)28(22-17-13-20(2)14-18-22)26-10-6-4-8-24(26)27/h3-18H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNJUFDQOIUPQMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=CC=CC=C42)C5=CC=C(C=C5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50458911 | |
| Record name | 9,10-Di-p-tolylanthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50458911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
43217-31-8 | |
| Record name | 9,10-Di-p-tolylanthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50458911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9,10-Di-p-tolyl-anthracene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



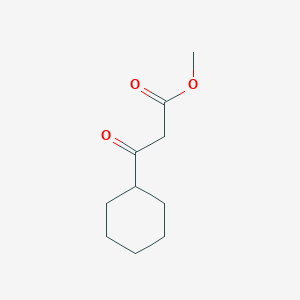
![Pyrrolo[1,2-a]pyrazine](/img/structure/B1600676.png)
![7-Oxo-4,7-dihydrothieno[3,2-b]pyridine-6-carboxylic acid](/img/structure/B1600677.png)
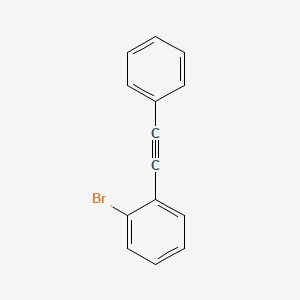
![1H-Pyrrole, 2,2'-[(4-methoxyphenyl)methylene]bis-](/img/structure/B1600679.png)
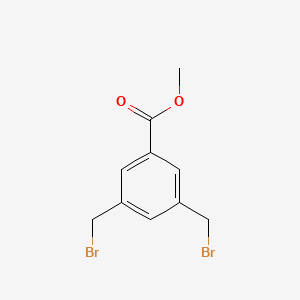
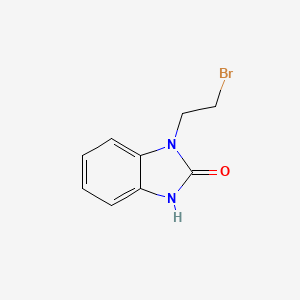
![N-{[(Prop-2-en-1-yl)oxy]carbonyl}-L-phenylalanine](/img/structure/B1600687.png)
![Ethanol-2-[(6-amino-2-napthalenyl)-sulfonyl]-hydrogen sulfate](/img/structure/B1600690.png)
